molecular formula C14H17N5O5S B2397977 N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 2034356-92-6

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2397977
CAS No.: 2034356-92-6
M. Wt: 367.38
InChI Key: ZPWRKULOGBYHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in various chemical reactions, particularly in the synthesis of amides and esters. It is widely used as a coupling reagent in organic synthesis due to its ability to activate carboxylic acids.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (dmtmm), are used as condensing agents in biochemical reactions . These agents facilitate the formation of amide bonds between carboxylic acids and amines .

Mode of Action

The compound interacts with its targets through a process known as condensation. In the presence of DMTMM, a carboxylic acid reacts to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

The compound’s action primarily affects the formation of amide bonds, which are crucial in the synthesis of peptides and proteins . The downstream effects of this process can vary widely, depending on the specific biochemical context.

Pharmacokinetics

It’s known that the by-product of the reaction with dmtmm is highly water-soluble and can be easily removed from the main reaction product .

Result of Action

The result of the compound’s action is the formation of amide bonds between carboxylic acids and amines . This process is fundamental to the synthesis of peptides and proteins, which play vital roles in various biological functions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, DMTMM-mediated amidation reactions can occur in alcohol and aqueous solutions . Additionally, the compound should be protected from light and stored in a dry place at temperatures less than or equal to -20°C .

Biochemical Analysis

Biochemical Properties

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is involved in amide coupling, one of the most common reactions in organic chemistry . It interacts with carboxylic acids and amines to form corresponding amides . The nature of these interactions is based on the activation of the starting carboxylic acid followed by nucleophilic attack by an amine .

Cellular Effects

The effects of this compound on cells are primarily related to its role in amide synthesis. By facilitating the formation of amides, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of highly reactive esters. The carboxylic acid reacts with this compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in amide synthesis. It interacts with carboxylic acids and amines, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with a sulfonamide derivative to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction of carboxylic acids and amines.

    Esters: Formed from the reaction of carboxylic acids and alcohols.

Scientific Research Applications

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to its high reactivity and efficiency as a coupling reagent. It offers superior performance in the synthesis of amides and esters compared to other similar compounds. Its ability to activate carboxylic acids under mild conditions makes it a valuable tool in organic synthesis.

Properties

IUPAC Name

N-[4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O5S/c1-9(20)16-10-4-6-11(7-5-10)25(21,22)15-8-12-17-13(23-2)19-14(18-12)24-3/h4-7,15H,8H2,1-3H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWRKULOGBYHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.